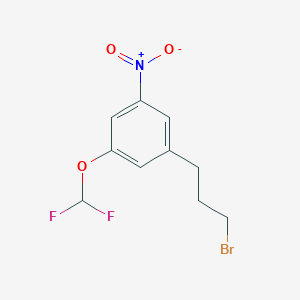
2,3'-Bi-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Bibenzo[b]thiophene is a heterocyclic compound that consists of two benzene rings fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bibenzo[b]thiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . Another approach involves the use of aryne intermediates with alkynyl sulfides .
Industrial Production Methods: Industrial production methods for 2,3’-Bibenzo[b]thiophene are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3’-Bibenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
2,3’-Bibenzo[b]thiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3’-Bibenzo[b]thiophene and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as agonists for the stimulator of interferon genes (STING) pathway, which triggers immune responses by activating the IRF and NF-κB pathways . This leads to the production of type I interferons and proinflammatory cytokines, which are crucial for antitumor and antiviral responses.
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.
4,4’-Bibenzo[c]thiophene: Another derivative with different substitution patterns on the thiophene ring.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents at the 2-position of the benzothiophene ring.
Uniqueness: 2,3’-Bibenzo[b]thiophene is unique due to its specific fusion of two benzene rings to a thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
65689-54-5 |
|---|---|
Molekularformel |
C16H10S2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-(1-benzothiophen-3-yl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-10H |
InChI-Schlüssel |
PIHUHJHMTOJUOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CSC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)

![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)









